molecular formula C8H10N2 B3061030 Phenylethylidenehydrazine CAS No. 29443-41-2

Phenylethylidenehydrazine

Cat. No.: B3061030
CAS No.: 29443-41-2
M. Wt: 134.18 g/mol
InChI Key: RUZSWLOEFLRSGJ-JXMROGBWSA-N
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Preparation Methods

Phenylethylidenehydrazine can be synthesized through various methods. One common synthetic route involves the reaction of phenylacetaldehyde with hydrazine hydrate under acidic conditions . The reaction typically proceeds as follows:

    Reaction of Phenylacetaldehyde with Hydrazine Hydrate: Phenylacetaldehyde is reacted with hydrazine hydrate in the presence of an acid catalyst, such as hydrochloric acid, to form this compound.

    Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.

Chemical Reactions Analysis

Phenylethylidenehydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

    Oxidation: this compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can yield hydrazine derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: this compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted hydrazones. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phenylethylidenehydrazine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: In chemistry, this compound is used as a reagent in the synthesis of various hydrazone derivatives. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: In biological research, this compound is studied for its effects on neurotransmitter levels, particularly GABA. It is used to investigate the role of GABA in neurological disorders and to develop potential therapeutic agents.

    Medicine: this compound is a metabolite of phenelzine, an antidepressant. It is studied for its potential anxiolytic and neuroprotective effects.

    Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and other fine chemicals. Its role as a GABA transaminase inhibitor makes it valuable in the development of drugs targeting neurological disorders.

Mechanism of Action

Comparison with Similar Compounds

Phenylethylidenehydrazine is similar to other GABA transaminase inhibitors, such as vigabatrin and phenelzine. it has unique properties that distinguish it from these compounds:

    Vigabatrin: Vigabatrin is a well-known GABA transaminase inhibitor used as an antiepileptic drug. Unlike this compound, vigabatrin is not a metabolite of another drug and is used directly as a therapeutic agent.

    Phenelzine: Phenelzine is an antidepressant that is metabolized to this compound.

This compound’s unique role as a metabolite of phenelzine and its specific inhibition of GABA transaminase make it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(E)-2-phenylethylidenehydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-10-7-6-8-4-2-1-3-5-8/h1-5,7H,6,9H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZSWLOEFLRSGJ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC=NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C=N/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29443-41-2
Record name Phenylethylidenehydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029443412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHENYLETHYLIDENEHYDRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FZ4W7J6VE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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